2-(1,4-Dioxan-2-yl)-1,3-benzothiazole
Description
Overview of Benzothiazole (B30560) Heterocycles in Contemporary Chemical Research
Benzothiazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a "privileged scaffold" in medicinal chemistry and materials science. ijpsr.com This unique structural motif is a cornerstone in the development of compounds with a vast array of pharmacological activities. pcbiochemres.com The benzothiazole nucleus is integral to numerous natural and synthetic compounds demonstrating properties such as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic activities. ijpsr.comrsc.org
The versatility of the benzothiazole ring, particularly the reactivity of the carbon atom positioned between the sulfur and nitrogen atoms, allows for extensive chemical modification, leading to a wide diversity of 2-substituted derivatives. mdpi.com Researchers have successfully synthesized a multitude of benzothiazole analogues that act on various biological targets, including tyrosine kinases and topoisomerase-II, making them highly valuable in drug discovery programs. ijbpas.com Beyond pharmaceuticals, benzothiazole derivatives are also utilized as dyes, photosensitizers, and fluorescent markers. chemrxiv.org
Significance of the 1,4-Dioxane (B91453) Moiety in Chemical Design
1,4-Dioxane is a heterocyclic organic compound widely recognized for its utility as a stable, versatile solvent. chemicalbook.com It is a colorless liquid that is fully miscible with water and most organic solvents, a property that makes it highly valuable in a broad range of chemical reactions and manufacturing processes. chemicalbook.comwikipedia.org In chemical synthesis, 1,4-dioxane is often favored over other ethers like tetrahydrofuran (B95107) (THF) due to its higher boiling point (101 °C) and lower toxicity. wikipedia.org
Its ability to dissolve a wide variety of substances, including resins, oils, and waxes, underpins its use in textile processing and as a solvent for cellulose (B213188) acetate. chemicalbook.com In the context of synthetic chemistry, dioxane is frequently used as a reaction medium. For instance, it has been employed as a solvent in the synthesis of N-arylsulfonylpyridones substituted with benzothiazole moieties and as a cosolvent in the alkylation of benzothiazoles at the 2-position. nih.govnih.gov Its stable, non-reactive nature under many conditions allows it to facilitate reactions without participating in them, ensuring cleaner product formation.
Historical Context and Evolution of 2-Substituted Benzothiazoles
The history of benzothiazole chemistry dates back to the late 19th century, with A.W. Hofmann first reporting the synthesis of 2-substituted benzothiazoles in 1879. chemicalbook.com A significant milestone in its application was the discovery in 1921 that 2-sulfanylbenzothiazoles could be used as vulcanization accelerators for rubber. chemicalbook.com The parent benzothiazole compound was later isolated from American cranberries in 1967. chemicalbook.com
The development of synthetic methodologies has been central to the evolution of this class of compounds. The most common and enduring method for creating 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol (B119425) with various substances containing a carbonyl or cyano group, such as aldehydes, carboxylic acids, or their derivatives. chemicalbook.commdpi.com Over the decades, numerous catalysts and reaction conditions have been developed to improve the efficiency, yield, and environmental friendliness of these syntheses, including the use of microwave irradiation, nanorod-shaped ionogels, and various metal-based or nature-friendly catalysts. mdpi.comijbpas.com This continuous innovation in synthesis has enabled chemists to create vast libraries of 2-substituted benzothiazole derivatives for pharmacological screening and materials science applications. rsc.org
Rationale for Investigating the 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (B1448752) Compound
While specific research findings on 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole are not prevalent in published literature, the rationale for its synthesis and investigation can be logically inferred from the distinct properties of its constituent parts. The primary motivation for designing such a hybrid molecule lies in the principle of molecular hybridization, where two distinct chemical moieties are combined to create a new entity with potentially enhanced or novel properties.
Scope and Objectives of Academic Research on the Chemical Compound
The academic investigation of a novel compound like this compound would typically follow a structured, multi-stage approach. The primary objectives of such research would be:
Development of a Synthetic Pathway: A key initial objective would be to establish an efficient and reproducible method for its synthesis. A likely approach would involve the condensation of 2-aminothiophenol with a dioxane-containing aldehyde or carboxylic acid, such as 1,4-dioxane-2-carbaldehyde. Researchers would aim to optimize reaction conditions, including solvents (potentially using dioxane itself), catalysts, temperature, and reaction time to maximize product yield. ijbpas.commdpi.com
Structural Elucidation and Physicochemical Characterization: Once synthesized, a crucial objective is the unambiguous confirmation of its chemical structure. This would involve a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Further characterization of its physical properties, such as melting point, boiling point, and solubility in various solvents, would also be determined.
Exploratory Biological Screening: Given the well-documented pharmacological importance of 2-substituted benzothiazoles, a primary goal would be to screen this compound for a range of biological activities. nih.gov Initial assays would likely target areas where benzothiazoles have shown promise, such as anticancer, antimicrobial, and anti-inflammatory activity, to determine if this novel structural combination yields any significant biological effects. ijpsr.compcbiochemres.com
Data Tables
The following tables provide key physicochemical properties for the parent compounds, 1,3-Benzothiazole and 1,4-Dioxane.
Table 1: Physicochemical Properties of 1,3-Benzothiazole
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₇H₅NS | wikipedia.org |
| Molar Mass | 135.19 g/mol | nih.gov |
| Appearance | Colorless, slightly viscous liquid | chemicalbook.comwikipedia.org |
| Density | 1.238 g/mL | chemsynthesis.com |
| Melting Point | 2 °C (36 °F) | ijbpas.comwikipedia.org |
| Boiling Point | 227-228 °C (441-442 °F) | ijbpas.comwikipedia.org |
| Solubility in Water | Sparingly soluble | chemicalbook.com |
| Solubility in Other Solvents | Soluble in alcohol, ether, acetone, carbon disulfide | chemicalbook.com |
Table 2: Physicochemical Properties of 1,4-Dioxane
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₄H₈O₂ | chemicalbook.com |
| Molar Mass | 88.11 g/mol | wikipedia.org |
| Appearance | Colorless liquid | chemicalbook.comnih.gov |
| Density | 1.033 g/mL | wikipedia.org |
| Melting Point | 11.8 °C (53.2 °F) | wikipedia.org |
| Boiling Point | 101.1 °C (214.0 °F) | wikipedia.org |
| Solubility in Water | Miscible | wikipedia.org |
| Odor | Faint, sweet, ether-like | wikipedia.org |
Table 3: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₁H₁₁NO₂S | - |
| Molar Mass | 221.28 g/mol | - |
| Appearance | Data not available in published literature | - |
| Density | Data not available in published literature | - |
| Melting Point | Data not available in published literature | - |
| Boiling Point | Data not available in published literature | - |
| Solubility | Data not available in published literature | - |
Structure
3D Structure
Properties
IUPAC Name |
2-(1,4-dioxan-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-4-10-8(3-1)12-11(15-10)9-7-13-5-6-14-9/h1-4,9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBQSSCCGVRHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 1,4 Dioxan 2 Yl 1,3 Benzothiazole
Historical Development of Benzothiazole (B30560) Synthesis
The benzothiazole core is a prominent scaffold in medicinal and materials chemistry. Historically, the most prevalent and enduring method for its synthesis involves the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. This fundamental reaction has been adapted over decades, utilizing a range of reagents including carboxylic acids, acyl chlorides, esters, and aldehydes to install a substituent at the 2-position of the benzothiazole ring. nih.govmdpi.comnih.gov
Early methods often required harsh conditions, such as high temperatures and strong acid catalysts like polyphosphoric acid (PPA). nih.gov The general mechanism proceeds through the initial formation of a Schiff base (imine) or amide intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzothiazole system. mdpi.com Over the years, research has focused on developing milder catalysts, improving yields, and expanding the substrate scope, which has paved the way for the synthesis of complex benzothiazole derivatives. nih.govnih.gov
Targeted Synthesis of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (B1448752)
The synthesis of the specific compound 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole is not explicitly detailed in dedicated literature. However, its synthesis can be confidently inferred through the application of well-established protocols for 2-substituted benzothiazoles, using 2-aminothiophenol and a suitable C2-synthon, namely 1,4-dioxane-2-carbaldehyde (CAS 56217-56-2). chemicalbook.com
Condensation Reactions Utilizing 2-Aminothiophenol Precursors
The most direct and conventional route to synthesize this compound is the condensation reaction between 2-aminothiophenol and 1,4-dioxane-2-carbaldehyde. This reaction aligns with the classical approach for forming 2-alkyl- and 2-arylbenzothiazoles. mdpi.com The process involves the formation of an imine intermediate from the reaction of the amino group of 2-aminothiophenol and the aldehyde group of the dioxane precursor, which then undergoes intramolecular cyclization and oxidative aromatization.
A variety of catalytic systems have been developed to promote this type of condensation, offering different advantages in terms of reaction time, yield, and conditions. One study noted the use of 1,4-dioxane (B91453) itself as a solvent for such condensations, employing Koser's reagent ([PhI(OH)OTs]) as a catalyst to achieve high yields in short reaction times. mdpi.com
Table 1: Selected Catalytic Systems for the Condensation of 2-Aminothiophenol with Aldehydes This table presents general findings for aldehyde condensations, which are applicable to the synthesis of the target compound.
| Catalyst System | Solvent/Conditions | Typical Yields | Key Advantages | Reference |
|---|---|---|---|---|
| Cu(II)-containing nano-silica triazine dendrimer | Ethanol, Reflux | 87–98% | High efficiency, broad substrate scope. | mdpi.com |
| ZnO Nanoparticles | Solvent-free, Room Temp. | 79–91% | Green conditions, reusable catalyst. | mdpi.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Water-Ethanol, Reflux | 51–82% | Simple oxidizing agent. | mdpi.com |
| Rice Husk Chemically Activated Carbon (RHCAC) | Ethanol-Water, Room Temp. | 93–98% | Biodegradable and recyclable catalyst. | mdpi.com |
| [PhI(OH)OTs] (Koser's Reagent) | 1,4-Dioxane, Room Temp. | 80–90% | Short reaction times (15 min), low catalyst loading. | mdpi.com |
Radical-Mediated Alkylation and Arylation Approaches
Modern synthetic chemistry offers radical-mediated pathways as an alternative to traditional condensation methods. The functionalization of a pre-formed benzothiazole ring at the C2 position can be achieved via a radical mechanism. rsc.org For the synthesis of this compound, a plausible approach involves the generation of a 1,4-dioxan-2-yl radical, which is then trapped by a benzothiazole radical precursor or adds directly to the benzothiazole C2 position.
Alkyl radicals can be generated from various precursors, such as redox-active esters (e.g., N-hydroxyphthalimide esters) derived from the corresponding carboxylic acid (1,4-dioxane-2-carboxylic acid). iu.edu Recent developments in photoredox catalysis have enabled the generation of alkyl radicals under mild, visible-light-mediated conditions. rsc.orgmdpi.com For instance, a protocol using alkyl-substituted Hantzsch esters as radical precursors in the presence of BF₃·Et₂O and Na₂S₂O₈ under blue LED irradiation has been reported for the alkylation of benzothiazoles. rsc.orgdntb.gov.ua Adapting this method would require the synthesis of a Hantzsch ester incorporating the 1,4-dioxan-2-yl moiety.
Microwave-Assisted Synthetic Protocols
The application of microwave irradiation has been shown to significantly accelerate the synthesis of 2-substituted benzothiazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.netunibuc.ro These protocols are particularly effective for the condensation reaction between 2-aminothiophenol and aldehydes, including aliphatic aldehydes. mdpi.com
The synthesis of this compound is well-suited for a microwave-assisted approach. By mixing 2-aminothiophenol and 1,4-dioxane-2-carbaldehyde, with or without a catalyst, and subjecting the mixture to microwave irradiation, the reaction can often be completed in minutes rather than hours. mdpi.comtandfonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Substituted Benzothiazoles This table illustrates the general advantages of microwave-assisted synthesis.
| Method | Typical Reaction Time | Typical Yields | Energy Input | Reference |
|---|---|---|---|---|
| Conventional Heating | Hours (e.g., 6-24 h) | Moderate to High | Conductive (slow, inefficient) | unibuc.ro |
| Microwave Irradiation | Minutes (e.g., 3-10 min) | High to Excellent | Dielectric (rapid, targeted) | mdpi.comresearchgate.netunibuc.ro |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazole derivatives to minimize environmental impact. nih.gov These strategies can be directly applied to the synthesis of this compound. Key green approaches include:
Use of Aqueous Media: Performing the condensation reaction in water or a water-ethanol mixture reduces the reliance on volatile organic compounds. mdpi.comrsc.orgorgchemres.org
Solvent-Free Conditions: Reactions can be run neat, particularly with microwave assistance or mechanochemical (grinding) methods, eliminating solvents entirely. mdpi.comnih.gov
Reusable Catalysts: The use of solid-supported or magnetic nanoparticle-based catalysts allows for easy separation from the reaction mixture and reuse over multiple cycles, improving atom economy and reducing waste. mdpi.comnih.gov
Biodegradable Catalysts: Catalysts derived from renewable sources, such as rice husk, have been shown to be highly effective and environmentally benign. mdpi.com
For example, a green protocol could involve the condensation of 2-aminothiophenol with 1,4-dioxane-2-carbaldehyde in water using a recyclable, solid-acid catalyst under ultrasonic irradiation or microwave heating. orgchemres.orgnih.gov
Derivatization Strategies for the this compound Scaffold
Once synthesized, the this compound scaffold can be further modified to create a library of related compounds. Derivatization can target either the benzothiazole ring system or, less commonly, the dioxane moiety.
The primary sites for functionalization are the C4, C5, C6, and C7 positions on the benzene (B151609) portion of the benzothiazole nucleus. Direct electrophilic aromatic substitution on the electron-poor benzothiazole ring can be challenging and may lead to mixtures of products. nih.govdiva-portal.org A more controlled and versatile strategy is C-H functionalization . Recent advances have demonstrated that iridium-catalyzed C-H borylation can regioselectively install a boryl group (e.g., Bpin) onto the benzo-fused ring of related heterocycles. nih.govdiva-portal.orgacs.org This borylated intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., halides, phenols, alkyl chains) through subsequent cross-coupling reactions (e.g., Suzuki coupling). nih.gov
Functionalization at the C2 position of the benzothiazole ring is also a common strategy, but in this specific case, the position is already occupied by the dioxane group. However, methods exist for C2-H functionalization using phosphonium (B103445) salt intermediates, which underscores the reactivity of this position. nih.govresearchgate.net The 1,4-dioxane ring is generally chemically stable and less amenable to simple derivatization. It is known to act as a hydrogen donor in certain catalytic transfer hydrogenation reactions, but this involves consumption of the ring rather than its functionalization. organic-chemistry.org
Functionalization at the Benzothiazole Nucleus
The benzothiazole core is a robust aromatic system that can undergo various functionalization reactions, primarily on its benzenoid ring. These modifications are crucial for tuning the molecule's electronic and steric properties. Methodologies applicable to 2-substituted benzothiazoles can be extrapolated to the title compound.
Palladium-catalyzed C-H functionalization represents a powerful tool for derivatization. For instance, the reactions of thiobenzanilides can proceed via a C-H activation and intramolecular C-S bond formation sequence. acs.org The regioselectivity of these reactions is often dictated by the steric and electronic nature of existing substituents. In substrates with a substituent at the 3-position of the aniline (B41778) ring (corresponding to the 7-position of the resulting benzothiazole), functionalization occurs regioselectively at the less sterically hindered 6-position. acs.org
Furthermore, traditional electrophilic aromatic substitution reactions can be applied, although the benzothiazole ring's electron-deficient nature can necessitate forcing conditions. Modern methods, including iridium-catalyzed C-H borylation, provide access to versatile borylated benzothiazole building blocks that can be further functionalized at various positions (C4, C5, C6, and C7) through subsequent cross-coupling reactions. nih.gov
Table 1: Representative Functionalization Reactions on the Benzothiazole Nucleus (Analogous Systems)
| Reaction Type | Reagents & Conditions | Substrate Type | Product | Ref |
|---|---|---|---|---|
| C-H/C-S Cyclization | Pd(OAc)₂, Cu(OAc)₂, Bu₄NBr, O₂, DMSO, 100 °C | Thiobenzanilide | 2-Phenylbenzothiazole | acs.org |
| Regioselective C-H Cyclization | PdCl₂(cod), CuI, Bu₄NBr, O₂, DMSO, 100 °C | 3-Methoxythiobenzanilide | 6-Methoxy-2-phenylbenzothiazole | acs.org |
| C-H Borylation | [Ir(OMe)COD]₂, B₂(pin)₂, MTBE, 80 °C | 2,1,3-Benzothiadiazole | 5-Boryl-2,1,3-benzothiadiazole | nih.gov |
| Nitration | HNO₃, TFA | 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide | 7-Nitro-2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide | nih.gov |
Modifications of the 1,4-Dioxane Ring System
The 1,4-dioxane ring offers several avenues for chemical modification, although these can be challenging due to its generally stable ether linkages. Key transformations include ring-opening reactions and functionalization of the ring's carbon atoms.
Ring-opening polymerization (ROP) is a significant reaction for 1,4-dioxane-2,5-diones (cyclic diesters derived from α-hydroxy acids), often catalyzed by organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) or a thiourea/sparteine combination. acs.orgresearchgate.net While the title compound does not possess the dione (B5365651) structure, ring-opening of the dioxane ether linkages could potentially be achieved under harsh acidic conditions, analogous to the acid-catalyzed formation of dioxane from ethylene (B1197577) glycol, which is a reversible process. pearson.com
Direct functionalization of the C-H bonds on the dioxane ring is another possibility. Studies have shown that 4-lithio-1,3-dioxanes can be generated stereoselectively from the corresponding 4-(phenylthio)-1,3-dioxanes via reductive lithiation. nih.gov These organolithium intermediates can then react with various electrophiles, providing a route to substituted dioxane derivatives. nih.gov Additionally, chemical manipulations on substituted 1,4-dioxane rings have been performed to alter the position of aromatic moieties, which in turn modulates biological activity in certain contexts. nih.gov An approach for preparing various 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives has been developed starting from epoxides, which undergo ring-opening with ethylene glycol monosodium salt followed by cyclization. enamine.net
Introduction of Bridging Linkers and Hybrid Structures
The synthesis of hybrid molecules, where a core scaffold is covalently linked to other pharmacologically active moieties, is a widely used strategy in medicinal chemistry. The benzothiazole unit is a common component in such hybrids. These structures are typically assembled by reacting a functionalized benzothiazole with a complementary functionalized partner.
Common strategies involve using 2-aminobenzothiazole (B30445) or 2-mercaptobenzothiazole (B37678) as starting points. For example, new series of 2-aminobenzothiazole hybrids have been synthesized by linking them to moieties such as thiazolidine-2,4-dione, 1,3,4-thiadiazole, and cyanothiouracil. nih.gov The linkage is often achieved by first preparing a chloroacetamide derivative of the benzothiazole, which then undergoes nucleophilic substitution with a thiol-containing heterocycle. nih.gov Other examples include the creation of benzothiazole-pyrazole hybrids connected through a hydrazone spacer and benzothiazole-triazepine hybrids via multicomponent reactions. nih.gov
Table 2: Examples of Benzothiazole Hybrid Structures and Linkers
| Hybrid Moiety | Linker Type | Synthetic Strategy | Resulting Hybrid Structure | Ref |
|---|---|---|---|---|
| Thiazolidine-2,4-dione | Acetamide | Reaction of N-(benzothiazol-2-yl)-2-chloroacetamide with a thiazolidinedione derivative. | Benzothiazole-acetamide-thiazolidinedione | nih.gov |
| 1,3,4-Thiadiazole | Thioether-acetamide | Reaction of N-(benzothiazol-2-yl)-2-chloroacetamide with a 5-ureido-1,3,4-thiadiazole-2-thiol. | Benzothiazole-thioether-thiadiazole-urea | nih.gov |
| Pyrazole (B372694) | Hydrazone | Condensation of 4-aminophenylbenzothiazole with pyrazole carboxaldehyde. | Benzothiazole-azomethine-pyrazole | nih.gov |
| β-Lactam | Oxyacetic acid | Cycloaddition of a Schiff base with an acid derived from (benzothiazol-2-yl)phenol. | Benzothiazole-β-lactam conjugate | nih.gov |
| Triazole | N/A | Multistep synthesis starting from 2-hydrazinobenzothiazole. | Benzothiazole-triazole hybrids | nih.gov |
Regioselectivity and Stereoselectivity Considerations in Synthesis
Regioselectivity: The primary synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with a carbonyl compound (like an aldehyde or carboxylic acid) is inherently regioselective. The reaction mechanism dictates that the nitrogen of the aminothiophenol attacks the carbonyl carbon, and subsequent cyclization involves the sulfur atom attacking the same carbon, ensuring the formation of the 1,3-benzothiazole ring system without isomeric impurities. nih.gov
When functionalizing an already formed benzothiazole ring, regioselectivity is governed by the directing effects of the existing substituents and the reaction conditions. For example, in the palladium-catalyzed cyclization of N-arylthioureas, substituents on the N-aryl ring direct the C-H activation step. A substituent at the meta position of the N-aryl ring generally leads to cyclization at the less sterically hindered para position. acs.orgacs.org Similarly, electrophilic substitution on the benzothiazole nucleus is directed by the combined electronic effects of the fused thiazole (B1198619) and any existing substituents on the benzene ring.
Stereoselectivity: The title compound, this compound, possesses a stereocenter at the C2 position of the dioxane ring. Therefore, its synthesis requires careful consideration of stereochemistry. A non-stereoselective synthesis would yield a racemic mixture. To achieve a stereoselective synthesis, one would typically need to employ a chiral starting material.
Methods have been developed for the stereoselective synthesis of substituted 1,4-dioxane-2,5-diones. These often involve the acylation of chiral α-hydroxy acids with α-bromoalkanoic acid derivatives, followed by a cyclization step that can proceed with high diastereoselectivity. sci-hub.seresearchgate.net For the title compound, a plausible stereoselective route would involve the condensation of 2-aminothiophenol with an enantiomerically pure form of 1,4-dioxane-2-carbaldehyde or 1,4-dioxane-2-carboxylic acid. The synthesis of such chiral dioxane precursors is a key challenge that must be addressed to obtain an enantiomerically pure final product.
Reaction Mechanism Elucidation for Key Synthetic Steps
The most fundamental and key synthetic step for forming the this compound scaffold is the condensation reaction between 2-aminothiophenol and a suitable carbonyl-containing dioxane precursor, such as 1,4-dioxane-2-carboxylic acid or 1,4-dioxane-2-carbaldehyde. mdpi.comtku.edu.twresearchgate.net
The generally accepted mechanism for this transformation proceeds as follows:
Nucleophilic Attack and Intermediate Formation: The reaction initiates with the nucleophilic attack of the primary amino group of 2-aminothiophenol onto the electrophilic carbonyl carbon of the dioxane precursor.
If the precursor is an aldehyde , this leads to the formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine).
If the precursor is a carboxylic acid , an initial acid-base reaction forms an ammonium-carboxylate salt. Upon heating, often with a catalyst like polyphosphoric acid (PPA) or a coupling agent like DCC, water is eliminated to form an amide intermediate. nih.govlibretexts.org
Intramolecular Cyclization: The crucial ring-forming step is an intramolecular nucleophilic attack by the thiol group (-SH) onto the carbon of the imine or amide. This attack is favorable due to the proximity of the reacting groups.
Final Aromatization: The resulting cyclized intermediate, a dihydrobenzothiazole derivative, then undergoes a final elimination step to form the stable, aromatic benzothiazole ring.
In the case of the imine pathway (from an aldehyde), this typically involves an oxidation step, which can be facilitated by an external oxidant (like H₂O₂) or even atmospheric oxygen, to remove two hydrogen atoms. mdpi.com
In the case of the amide pathway (from a carboxylic acid), the final step is the elimination of a molecule of water.
This mechanistic pathway ensures the regioselective formation of the 2-substituted 1,3-benzothiazole structure. acgpubs.org
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy would be the cornerstone for determining the precise connectivity of atoms within the molecule.
The ¹H NMR spectrum is anticipated to show distinct signals for the protons on both the benzothiazole (B30560) and dioxane rings. The four aromatic protons of the benzothiazole moiety would typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. mdpi.com The protons of the dioxane ring, being aliphatic and attached to oxygen atoms, would resonate further upfield. The proton at the C2 position of the dioxane ring, being adjacent to both an oxygen and the benzothiazole ring, would likely appear as a distinct multiplet. The remaining methylene (B1212753) protons of the dioxane ring would present as a complex set of multiplets due to their diastereotopic nature and coupling with each other.
The ¹³C NMR spectrum would provide a count of the unique carbon environments. The benzothiazole ring would exhibit several signals in the aromatic region (typically δ 110-160 ppm). The carbon atom at position 2 of the benzothiazole ring, attached to the dioxane substituent, would have a characteristic chemical shift. The carbon atoms of the 1,4-dioxane (B91453) ring would appear in the aliphatic region, generally between δ 60 and 80 ppm, consistent with carbons singly bonded to oxygen.
To unambiguously assign all proton and carbon signals and to confirm the connection between the dioxane and benzothiazole moieties, two-dimensional NMR experiments would be indispensable.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the benzothiazole and dioxane rings separately.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would be the key experiment to establish the crucial link between the two ring systems by showing long-range correlations (over two to three bonds) between protons on one ring and carbons on the other. For example, a correlation between the proton at C2 of the dioxane ring and the carbon at C2 of the benzothiazole ring would definitively confirm the structure.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. Expected vibrations include:
C=N stretching from the thiazole (B1198619) part of the benzothiazole ring, typically around 1600-1650 cm⁻¹.
Aromatic C-H stretching above 3000 cm⁻¹.
Aliphatic C-H stretching from the dioxane ring, just below 3000 cm⁻¹.
C-O-C stretching from the ether linkages in the dioxane ring, which would likely produce strong bands in the 1150-1050 cm⁻¹ region.
Aromatic C=C stretching vibrations within the benzene (B151609) ring, appearing in the 1600-1450 cm⁻¹ range.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern.
HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass would allow for the determination of the compound's elemental formula (C₁₁H₁₁NO₂S), thereby confirming that the synthesized molecule has the correct atomic composition. The fragmentation pattern observed in the mass spectrum would likely involve the cleavage of the bond between the dioxane and benzothiazole rings, leading to fragment ions corresponding to each of these individual ring systems.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the molecular structure of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (B1448752), including bond lengths, bond angles, and the conformation of the dioxan and benzothiazole ring systems.
Crystal Growth and Diffraction Data Collection
To perform X-ray crystallography, single crystals of the compound are required. These are typically grown by slow evaporation of a saturated solution, or by other techniques such as vapor diffusion or cooling crystallization. Once suitable crystals are obtained, they are mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
For related benzothiazole derivatives, data collection is often performed at low temperatures (e.g., 292 K) to minimize thermal vibrations of the atoms. nih.gov Molybdenum Kα radiation is a common X-ray source. nih.gov A summary of typical crystal data and data collection parameters that would be determined is presented in Table 1.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole
| Parameter | Hypothetical Value |
|---|---|
| Empirical formula | C₁₁H₁₁NO₂S |
| Formula weight | 221.28 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95° |
| Volume | 1035 ų |
| Z (molecules per unit cell) | 4 |
| Radiation type | Mo Kα |
| Temperature | 292 K |
| Reflections collected | ~5000 |
| Independent reflections | ~2000 |
Molecular Packing and Intermolecular Interactions
The analysis of the crystal structure would also reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces. These interactions are crucial for understanding the physical properties of the solid material. For instance, in the crystal structure of a related benzothiazole derivative, intermolecular C–H···O and C–H···N hydrogen bonds, as well as π–π stacking interactions, were found to play a significant role in the crystal packing. nih.govnih.gov
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a molecule and can be used for structural elucidation and to study intermolecular interactions.
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign the observed vibrational bands to specific molecular motions. nbu.edu.sa For benzothiazole derivatives, characteristic vibrational frequencies for the C=N stretching, C-S stretching, and aromatic C-H bending modes would be expected. The vibrations of the dioxane ring would also give rise to specific bands in the spectrum. A hypothetical summary of key vibrational frequencies is provided in Table 2.
Table 2: Hypothetical Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 2980-2850 |
| C=N stretch (thiazole) | 1650-1550 |
| C-O-C stretch (dioxane) | 1150-1050 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the separation, purification, and purity assessment of organic compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used techniques.
For the analysis of benzothiazole derivatives, reversed-phase HPLC with a C18 column is often employed. ucdavis.edunih.gov A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, often with a gradient elution to achieve optimal separation. ucdavis.edu Detection is commonly performed using a UV detector, as the benzothiazole ring system is a strong chromophore. ucdavis.edu GC-mass spectrometry (GC-MS) can also be used for the analysis of volatile benzothiazole derivatives, providing both retention time and mass spectral data for identification. scispace.com These techniques would be crucial for ensuring the purity of this compound after its synthesis and for its isolation from reaction mixtures.
Exploration of Biological Activities and Mechanistic Pathways of 2 1,4 Dioxan 2 Yl 1,3 Benzothiazole Derivatives
Investigation of Anti-proliferative Effects in Cancer Cell Lines (In Vitro Studies)
The benzothiazole (B30560) scaffold is a core component of many compounds investigated for their anti-proliferative properties against various cancer cell lines. semanticscholar.orgnih.gov Research in this area is extensive for the general class of benzothiazoles, though specific studies on 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (B1448752) are not available in the reviewed literature.
Cellular Growth Inhibition Assays (e.g., MTT, SRB)
Scientific literature contains no specific data on the cellular growth inhibition of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole using assays such as MTT or SRB.
However, studies on other benzothiazole derivatives consistently demonstrate their cytotoxic effects across a range of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are standard methods used to evaluate this activity. researchgate.netekb.eg For instance, certain 2-substituted benzothiazole derivatives have been shown to inhibit the proliferation of hepatocellular carcinoma (HepG2) cells. researchgate.net Similarly, a series of novel benzothiazole-2-thiol derivatives exhibited potent anti-proliferative activity against various human cancer cells. ekb.eg Another study synthesized benzothiazole derivatives that showed marked viability reduction at low micromolar concentrations in both paraganglioma and pancreatic cancer cells. nih.gov The potency of these compounds is often expressed as an IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth. For example, some synthesized benzothiazole-chalcones showed concentration-dependent cytotoxic effects at micromolar levels. researchgate.net
Illustrative Data: Anti-proliferative Activity of Various Benzothiazole Derivatives
The following table presents example data for various benzothiazole derivatives, as no specific data for this compound is available.
| Compound Series | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Benzothiazole-Thiazolidinone Hybrids | MCF-7 (Breast) | MTT/SRB | 3.84 - 6.11 | nih.gov |
| Benzothiazole-Chalcones | Various | MTT | Micromolar concentrations | researchgate.net |
| Phenylacetamide Benzothiazoles | Pancreatic Cancer Cells | Not Specified | Low micromolar | semanticscholar.org |
| 2-Hydroxy Benzothiazole Oxadiazoles | MCF-7 (Breast) | SRB | 1.8 - 4.5 | ekb.eg |
| Naphthalimide-Benzothiazole Conjugates | A549 (Lung) | MTT | 0.14 - 0.31 | nih.gov |
Induction of Apoptotic Pathways and Associated Biomarkers (e.g., Caspase Activation)
There is no specific research available on the induction of apoptosis or the activation of caspases by this compound.
Generally, a key mechanism for the anti-cancer activity of benzothiazole derivatives is the induction of apoptosis, or programmed cell death. nih.gov This is often investigated by measuring the activation of caspases, which are proteases that execute the apoptotic process. Studies show that certain benzothiazole derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. nih.gov This is characterized by changes in the expression of Bcl-2 family proteins (such as an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2), the release of cytochrome c from mitochondria, and the subsequent activation of caspase-9 and the effector caspase-3. nih.govnih.gov For example, the novel benzothiazole derivative YLT322 was found to induce apoptosis in HepG2 cells associated with the activation of caspases-3 and -9, but not caspase-8, indicating a mitochondrial-mediated mechanism. nih.gov
Cell Cycle Modulation Studies
No studies concerning the effect of this compound on cell cycle modulation have been found.
A common anti-proliferative mechanism involves the arrest of the cell cycle at specific checkpoints, preventing cancer cells from dividing. nih.gov Various benzothiazole compounds have been shown to exert such effects. For instance, analysis by flow cytometry has revealed that some benzothiazole derivatives can cause cell cycle arrest. nih.gov One study on a new benzothiazole hybrid, compound 4a, found that it inhibited the cell population in the S phase in MCF-7 cells, while another, 8a, inhibited the population in the G1/S phase. nih.gov Another benzothiazole derivative was reported to induce G2/M phase arrest in prostate cancer cells. nih.gov These studies are fundamental in understanding how these compounds halt cancer progression. mdpi.com
Target Identification and Engagement at the Molecular Level (e.g., Enzyme Inhibition)
The specific molecular targets of this compound have not been identified in the available literature.
For the broader class of benzothiazole derivatives, research has identified several molecular targets. A prominent area of investigation is the inhibition of protein kinases, which are crucial for cell signaling and growth. For example, certain benzothiazole hybrids have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov Other derivatives have been shown to inhibit enzymes like human topoisomerase IIα, which is vital for DNA replication in cancer cells. esisresearch.org Additionally, benzothiazole-based compounds have been developed as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govacs.org More recently, some derivatives were investigated for their inhibitory effects on enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). anadolu.edu.trresearchgate.net
Illustrative Data: Enzyme Inhibition by Various Benzothiazole Derivatives
The following table provides example data on enzyme inhibition for various benzothiazole derivatives, as specific data for this compound is not available.
| Compound Series | Target Enzyme | IC₅₀ | Reference |
| Benzothiazole-Thiazolidinone Hybrid (4a) | VEGFR-2 | 91 nM | nih.gov |
| Benzothiazole Salt (BM3) | Human Topoisomerase IIα | 39 nM | esisresearch.org |
| Benzothiazole Derivative (4f) | Acetylcholinesterase (AChE) | 23.4 nM | anadolu.edu.trresearchgate.net |
| Benzothiazole Derivative (4f) | Monoamine Oxidase B (MAO-B) | 40.3 nM | anadolu.edu.trresearchgate.net |
| Benzothiazole-pyrrole Carboxylic Acid (1) | A. baumannii DNA Gyrase | 0.5 µg/mL | acs.org |
Assessment of Antimicrobial Properties (In Vitro Studies)
The benzothiazole scaffold is recognized for its potential in developing new antimicrobial agents. nih.govresearchgate.net However, no antimicrobial studies have been specifically reported for this compound.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
There is no available data on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria.
In general, numerous benzothiazole derivatives have been synthesized and screened for their antibacterial properties. researchgate.net These compounds have shown a wide spectrum of activity. For example, some benzothiazole-based DNA gyrase inhibitors exhibit potent activity against problematic Gram-positive and Gram-negative ESKAPE pathogens. nih.gov The antibacterial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. nih.gov For instance, certain novel benzothiazole derivatives have demonstrated significant biofilm inhibition against Pseudomonas aeruginosa (a Gram-negative bacterium). nih.gov Other synthesized series have shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. jocpr.comemanresearch.org
Illustrative Data: Antibacterial Activity of Various Benzothiazole Derivatives
The following table contains example MIC data for various benzothiazole derivatives, as specific data for this compound is not available.
| Compound Series | Gram-Positive Strain | MIC | Gram-Negative Strain | MIC | Reference |
| Benzothiazole-pyrazol derivative (16c) | S. aureus | 0.025 mM | E. coli | Not Active | nih.gov |
| Benzothiazolylthiazolidin-4-one | S. aureus | 0.10-0.75 mg/mL | P. aeruginosa | 0.10-0.75 mg/mL | nih.gov |
| Benzothiazole-hydrazone (3a, 3b) | B. subtilis | Moderate Activity | E. coli, K. pneumoniae | Moderate Activity | researchgate.net |
| Benzothiazole-pyrrole Carboxylic Acid (1) | S. aureus (MRSA) | Potent | A. baumannii | 0.5 µg/mL | acs.org |
Antifungal Activity Against Fungal Pathogens
No information is available regarding the antifungal activity of this compound against fungal pathogens. While other benzothiazole derivatives have shown antifungal properties, nih.govresearchgate.net data for this specific compound is not documented in the reviewed literature.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
There is no available data on the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for this compound.
Studies on Anti-inflammatory Processes (In Vitro Models)
No in vitro studies on the anti-inflammatory processes of this compound have been found in the scientific literature. While the anti-inflammatory properties of the broader benzothiazole class are an active area of research, nih.govnih.gov specific data for the requested compound is unavailable.
Antioxidant Capacity Investigations (Cell-Free and Cellular Assays)
Investigations into the antioxidant capacity of this compound using cell-free or cellular assays have not been reported in the available literature. Many other benzothiazole derivatives have been evaluated for their antioxidant potential, nih.govresearchgate.netbohrium.commdpi.com but specific findings for this compound are absent.
Enzyme Modulation Studies (e.g., HIV-1 Protease, Urease, DprE1, ABAD/17β-HSD10)
There are no published studies on the modulation of enzymes such as HIV-1 protease, urease, DprE1, or ABAD/17β-HSD10 by this compound. Research on enzyme inhibition is a significant aspect of the study of benzothiazoles in general, nih.govanadolu.edu.trrsc.orgresearchgate.netnih.govnih.gov but lacks specificity to this particular derivative.
Receptor Binding Affinity Studies (e.g., Serotonin (B10506) Receptors, Metabotropic Glutamate (B1630785) Receptor Subtype 5)
No data exists in the reviewed literature concerning the receptor binding affinity of this compound for serotonin receptors, metabotropic glutamate receptor subtype 5, or any other receptors.
Investigation of Immunomodulatory Effects (In Vitro)
In vitro investigations into the immunomodulatory effects of this compound have not been documented. While some benzothiazole derivatives have been studied for their effects on the immune system, nih.gov this specific information is not available for the title compound.
Table of Mentioned Compounds
Exploration of Anthelmintic and Antiparasitic Properties (In Vitro)
The benzothiazole scaffold is a core component of several compounds with established anthelmintic and antiparasitic properties. researchgate.netnih.govnih.gov Research into derivatives of this structural class continues to reveal promising candidates for combating parasitic infections.
In vitro studies have demonstrated the potential of various benzothiazole derivatives against a range of parasites. For instance, certain benzothiazol-2-yl-dithiocarbamates and their copper complexes have shown significant schistosomicidal activity against Schistosoma mansoni, with some compounds achieving 100% worm mortality at a concentration of 10 μg/mL, comparable to the standard drug praziquantel. nih.govnih.gov This highlights the potential of this chemical class in developing new treatments for schistosomiasis.
The mechanism of anthelmintic action for some benzothiazoles is thought to be similar to that of benzimidazoles, which interfere with the parasite's ability to absorb and metabolize glucose. researchgate.netnih.gov This shared mechanism is supported by molecular modeling studies indicating electronic similarities between the two classes of compounds. nih.gov
Furthermore, research has explored the anthelmintic activity of other benzothiazole derivatives against earthworms, indicating a promising effect. researchgate.net While direct studies on this compound are not extensively detailed in the provided results, the broader family of benzothiazole derivatives consistently demonstrates significant in vitro anthelmintic and antiparasitic potential. allsubjectjournal.comnih.gov
A study on newly synthesized 3-benzothiazole derivatives showed that some compounds, at concentrations of 30-100 mg/ml, caused paralysis in earthworms within 1 to 2 minutes and death within 3 to 4 minutes. researchgate.net This rapid action underscores the potential of these compounds as effective anthelmintic agents.
The antiparasitic activity of benzothiazole derivatives extends to other protozoan parasites as well. For example, certain 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, which can be considered related to the broader class of heterocyclic compounds containing sulfur and nitrogen, have shown potent activity against Trypanosoma brucei, the parasite responsible for sleeping sickness. mdpi.com Similarly, various benzothiazole derivatives have been investigated for their activity against Leishmania and Plasmodium falciparum, the causative agents of leishmaniasis and malaria, respectively. researchgate.netresearchgate.net
Table 1: In Vitro Anthelmintic and Antiparasitic Activity of Selected Benzothiazole Derivatives
| Compound Class | Parasite | Activity | Reference |
| Benzothiazol-2-yl-dithiocarbamates and copper complexes | Schistosoma mansoni | 100% worm mortality at 10 μg/mL | nih.govnih.gov |
| 3-Benzothiazole derivatives | Earthworms | Paralysis in 1-2 min, death in 3-4 min (30-100 mg/ml) | researchgate.net |
| 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazoles | Trypanosoma brucei rhodesiense | Submicromolar IC50 values | mdpi.com |
| (1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives | Leishmania | Antileishmanial activity | researchgate.net |
| 2,6-Substituted benzothiazole derivatives | Plasmodium falciparum | Anti-plasmodial activity | researchgate.net |
Mechanistic Interrogations of Biological Responses
Understanding the mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves a multi-faceted approach, including computational modeling and experimental validation at the cellular and molecular levels. researchgate.net
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein. nih.govresearchgate.net This method is instrumental in identifying potential molecular targets and understanding the structural basis of a compound's activity.
For various benzothiazole derivatives, molecular docking studies have been employed to elucidate their interactions with key protein targets. For example, in the context of antimicrobial activity, docking studies have investigated the binding of benzothiazole derivatives to enzymes like dihydroorotase and DNA gyrase. researchgate.netnih.gov These studies have revealed that interactions such as hydrogen bonding with active site residues (e.g., LEU222 or ASN44 in dihydroorotase) and hydrophobic interactions can lead to enzyme inhibition. nih.gov
In the realm of anticancer research, molecular docking has been used to explore the interactions of benzothiazole derivatives with targets like the FOXM1-DNA binding domain and various protein kinases. nih.govnih.gov These studies have identified key amino acid residues, such as Asn283, His287, and Arg286 in FOXM1, that are crucial for the binding and inhibitory activity of these compounds. nih.gov The binding energies calculated from these docking studies can help in ranking the potential efficacy of different derivatives. For instance, in one study, the binding energies of novel benzothiazole derivatives against FOXM1 ranged from -5.8 to -6.8 kcal/mol. nih.gov
QSAR (Quantitative Structure-Activity Relationship) models, often used in conjunction with molecular docking, help to correlate the chemical structure of compounds with their biological activity. allsubjectjournal.com For a series of benzothiazole derivatives with anthelmintic activity, a QSAR model showed a high correlation (r² = 0.8004), indicating a strong relationship between the physicochemical properties of the compounds and their ability to kill earthworms. allsubjectjournal.com
Table 2: Molecular Docking and Ligand-Protein Interaction Data for Benzothiazole Derivatives
| Compound Class | Protein Target | Key Interactions | Predicted Binding Energy (kcal/mol) | Reference |
| Benzothiazole derivatives | Dihydroorotase | Hydrogen bonds with LEU222, ASN44 | Not specified | nih.gov |
| Novel benzothiazole derivatives | FOXM1-DNA binding domain | Interactions with Asn283, His287, Arg286 | -5.8 to -6.8 | nih.gov |
| 2-Phenyl-3-(substituted benzo[d]thiazol-2-ylamino)-quinazoline-4(3H)-one derivatives | DNA gyrase (PDB: 3G75) | Not specified | Not specified | researchgate.net |
| Benzothiazole hybrids | VEGFR-2 | Not specified | Not specified | nih.gov |
The biological activity of this compound derivatives is often mediated through their influence on specific cellular pathways and signaling cascades. Investigating these pathways provides a deeper understanding of the compounds' mechanisms of action.
A significant body of research points to the involvement of benzothiazole derivatives in modulating pathways related to cell survival and apoptosis (programmed cell death). nih.govnih.govnih.gov For example, the novel benzothiazole derivative PB11 has been shown to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT signaling pathway. nih.govnih.gov This suppression leads to the downregulation of anti-apoptotic proteins and the activation of caspases, which are key executioners of apoptosis. nih.gov
Another benzothiazole derivative, YLT322, induces apoptosis through the mitochondrial pathway. nih.gov This involves an increase in the expression of the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the release of cytochrome c from the mitochondria, which in turn activates caspases-9 and -3. nih.gov
Furthermore, some 2-phenylimidazo[2,1-b]benzothiazole derivatives have been found to interfere with Met receptor tyrosine kinase (RTK) signaling. plos.org This interference can affect downstream pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation and survival. plos.org
The ability of certain benzothiazole compounds to inhibit the dimorphic transition of Candida albicans and induce DNA and protein leakage in Aspergillus niger spores suggests their interference with fungal cell wall integrity and membrane permeability pathways. nih.gov
The identification of specific molecular targets is a critical step in drug discovery and development. For benzothiazole derivatives, a variety of potential targets have been identified across different therapeutic areas. researchgate.net
In the context of antimicrobial activity, several cellular targets have been proposed for benzothiazole derivatives, including Staphylococcus aureus DNA gyrase, Escherichia coli dihydropteroate (B1496061) synthase, and Plasmodium dihydrofolate reductase. nih.gov Inhibition of these enzymes disrupts essential metabolic processes in the microorganisms, leading to their death.
For their anticancer effects, benzothiazole derivatives have been shown to target a range of molecules involved in cancer progression. As mentioned earlier, the FOXM1 transcription factor is a key target, and its inhibition can disrupt various cellular processes essential for cancer cell proliferation and survival. nih.gov Other identified targets include protein kinases such as VEGFR-2 and BRAF, which are crucial for tumor angiogenesis and growth. nih.gov The ability of some benzothiazole hybrids to act as dual inhibitors of these kinases highlights their potential as multi-targeted anticancer agents. nih.gov
The mode of action for the anthelmintic properties of some benzothiazoles is believed to involve the disruption of glucose metabolism in the parasite, similar to the mechanism of benzimidazole (B57391) anthelmintics. nih.gov This suggests that enzymes involved in glucose uptake and utilization could be potential molecular targets.
The broad spectrum of biological activities exhibited by benzothiazole derivatives underscores the diverse range of molecular targets they can interact with. researchgate.netkuleuven.be This versatility makes them a valuable scaffold for the development of new drugs for various diseases.
Structure Activity Relationship Sar and Molecular Design Principles for the 2 1,4 Dioxan 2 Yl 1,3 Benzothiazole Scaffold
Impact of Substituent Variations on Biological Response
The biological response of compounds based on the 2-(1,4-dioxan-2-yl)-1,3-benzothiazole (B1448752) framework is intricately modulated by structural modifications at three key positions: the 1,4-dioxane (B91453) moiety, the benzene (B151609) ring of the benzothiazole (B30560) core, and the C-2 position that links these two heterocyclic systems.
In the context of designing selective BACE-1 inhibitors for Alzheimer's disease, the structural framework of some molecules incorporates features where a dioxane-like moiety can influence brain penetration and oral bioavailability. tandfonline.comnih.gov The stereochemistry and conformation of the dioxane ring can be critical, as different spatial arrangements of its oxygen atoms can lead to varied binding affinities with target proteins. While direct SAR studies on the 2-(1,4-dioxan-2-yl) portion of this specific scaffold are not extensively detailed in the provided results, the general principles of medicinal chemistry suggest that modifications such as altering ring size (e.g., to dioxolane or other heterocycles), introducing substituents on the dioxane ring, or replacing it with an acyclic diether chain would likely have a profound impact on activity by altering the molecule's three-dimensional shape and hydrogen-bonding capacity.
Substitutions on the benzene portion of the benzothiazole ring are a well-established strategy for fine-tuning biological activity. benthamscience.comresearchgate.net The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can dramatically alter a compound's potency and selectivity.
Research on various benzothiazole derivatives has shown that:
Electron-donating groups (e.g., -CH3, -OCH3) can enhance the antitubercular activity of certain benzothiazole series. ijcrt.org
Electron-withdrawing groups (e.g., -NO2, -Cl, -F) have also been explored. For instance, in a series of antifungal benzothiazoles, substitutions at various positions of the benzene ring were critical for activity against Candida albicans and Cryptococcus neoformans. nih.gov Similarly, the presence of a 5-chloro substituent on the benzothiazole ring was a feature in a series of potent antiproliferative agents. mdpi.com
The position of the substituent is also vital. Studies on antimicrobial benzothiazoles revealed that a substituent at the 5-position of the benzothiazole ring had a more significant effect on activity than one at the 6-position. umich.edu In the development of anticancer agents, substitutions at the 2- and 6-positions have been shown to yield significant cytotoxic potential. nih.gov
The following table summarizes the impact of various substitutions on the benzene ring of different benzothiazole-based compounds, as reported in several studies.
| Parent Scaffold | Substituent (Position) | Effect on Biological Activity | Target/Assay | Reference |
| Benzothiazole-Hydrazine | p-CH3, p-Cl | Excellent activity | M. tuberculosis | ijcrt.org |
| 2-Phenylbenzothiazole | 5-Chloro | Potent activity | Pancreatic Cancer Cells | mdpi.com |
| Benzothiazolium | 5-NH-CO-CH3 | Enhanced activity | Bacillus subtilis | umich.edu |
| Benzothiazole | 6-CN | Active derivative | Antibacterial | nih.gov |
| Benzothiazole | 6-OCF3 | Active derivative | Antibacterial | nih.gov |
The C-2 position of the benzothiazole ring is a critical hotspot for structural modification and is directly involved in linking the benzothiazole core to other chemical moieties, in this case, the 1,4-dioxane ring. nih.govmdpi.com The nature of the substituent at this position is a primary determinant of the compound's biological activity profile. nih.govbenthamscience.com
Studies have demonstrated that:
Attaching different heterocyclic or aromatic rings to the C-2 position can impart a wide array of biological activities, including antimicrobial, anticancer, and plant growth regulatory effects. nih.govagriculturejournals.czresearchgate.net
For antibacterial activity, the presence of hydroxy or methoxy (B1213986) substituents on a phenyl group at the C-2 position did not significantly influence activity against Moraxella catarrhalis. ijcrt.org
In the design of MAO-B inhibitors, a common strategy involves a three-part structure: a 2-substituted benzothiazole core, a linker, and another (hetero)aromatic ring system. The linker at the C-2 position is crucial for stabilizing interactions within the enzyme's active site. mdpi.com
For antiproliferative agents targeting paraganglioma and pancreatic cancer cells, linking a phenylacetamide group via a thioether bond at the C-2 position led to potent derivatives. mdpi.com
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a powerful ligand-based design technique used when the 3D structure of the biological target is unknown. researchgate.net It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exhibit a specific biological activity. researchgate.net
For benzothiazole derivatives, pharmacophore models have been successfully developed to guide the design of new inhibitors. For instance, in the design of selective BACE-1 inhibitors, key structural features from known drugs like Atabecestat and Riluzole were used as a basis to design a new library of benzothiazole compounds. tandfonline.comnih.govtandfonline.com A common design strategy for MAO-B inhibitors based on the benzothiazole scaffold identified a three-feature pharmacophore: (i) a 2-substituted benzothiazole core, (ii) a linker with hydrogen bond acceptors/donors, and (iii) a terminal (hetero)aromatic ring. mdpi.com Docking analyses confirmed that the benzothiazole core typically occupies a substrate cavity, while the linker stabilizes the complex through hydrogen bonds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. These models are valuable for predicting the activity of newly designed molecules prior to their synthesis. researchgate.net
Several QSAR studies have been performed on benzothiazole derivatives to understand the structural requirements for various biological activities.
A Group-based QSAR (G-QSAR) analysis on 41 benzothiazole derivatives with anticancer activity revealed that the presence of hydrophobic groups at the R1 fragment and specific hydrophilicity at the R2 fragment were crucial for potentiating activity. chula.ac.th
For a series of benzothiazole-substituted piperazine (B1678402) derivatives, a QSAR model was developed using semiempirical molecular orbital theory and density functional theory to correlate molecular descriptors with biological activity. researchgate.net
Another QSAR study on benzothiazole derivatives as anthelmintics used multiple linear regression to build a model that successfully predicted activity based on specific chemical descriptors. allsubjectjournal.com
The general applicability of QSAR has been noted for benzothiazole derivatives, highlighting that good structure-activity relationships can often be established using these methods. researchgate.net
Rational Design Strategies for Enhanced Specificity and Efficacy
Rational design combines SAR data, pharmacophore models, QSAR, and computational methods like molecular docking to create new compounds with improved potency, selectivity, and pharmacokinetic profiles. tandfonline.comnih.govnih.gov
For the benzothiazole scaffold, rational design strategies have been effectively employed:
Targeting BACE-1: Based on the structures of existing inhibitors, a novel set of 96 benzothiazole derivatives were designed. Computational screening, including molecular docking and molecular dynamics simulations, identified a lead compound (compound 72) with high binding affinity and selectivity for BACE-1 over the related BACE-2. tandfonline.comnih.govtandfonline.com This compound was then synthesized and its activity was confirmed in vitro, showing an IC50 of 121.65 nM for BACE-1. tandfonline.com
Developing Antifungal Agents: A series of benzothiazole derivatives were designed to target the fungal enzyme CYP51. SAR and molecular docking studies were used to optimize the structure, leading to potent compounds with minimum inhibitory concentration (MIC) values as low as 0.125-2 μg/mL against pathogenic fungi. nih.gov
Creating Anticancer Agents: By incorporating diverse substituted phenyl groups at the 2-position of the benzothiazole nucleus, researchers have developed compounds with potent antiproliferative activity. nih.gov Another strategy involved designing hybrid molecules, such as combining benzothiazole with 1,3,4-thiadiazole, to create novel anticancer agents. nih.gov
These approaches demonstrate that a deep understanding of the SAR for the benzothiazole scaffold allows for the targeted design of new therapeutic agents with enhanced efficacy and specificity. benthamscience.com
Conformational Flexibility and Its Role in Molecular Recognition
The conformational flexibility of the 2-(1,4-dioxan-2-yl)-1,3-benzothiazole scaffold is a critical determinant of its interaction with biological targets. This flexibility primarily arises from two sources: the rotational freedom around the single bond connecting the dioxane and benzothiazole rings, and the inherent conformational plasticity of the 1,4-dioxane ring itself. Understanding these dynamic properties is essential for elucidating the principles of molecular recognition for this class of compounds.
In the context of molecular recognition, the inherent conformational preferences of the dioxane substituent play a significant role. The principle of conformational restriction suggests that a ligand with limited conformational flexibility can bind more readily to a receptor. This is because the entropic penalty associated with the ligand adopting a specific, bioactive conformation is minimized. For the this compound scaffold, the strong preference of the dioxane ring for a chair conformation effectively pre-organizes the molecule into a shape that may be complementary to a target's binding site. This can lead to enhanced potency and selectivity.
Furthermore, the presence of a larger, conformationally defined substituent at the 2-position of the benzothiazole ring can promote a more stable and specific binding conformation. nih.gov The defined three-dimensional structure of the dioxane ring, as opposed to a more flexible acyclic ether, can provide a better-defined set of interaction points for molecular recognition. This can lead to a more favorable binding enthalpy due to optimized interactions with the target.
The interplay between the conformational rigidity of the benzothiazole core and the flexibility of the dioxane substituent is therefore a key aspect of the structure-activity relationship for this scaffold. While the benzothiazole unit provides a rigid anchor, the conformational nuances of the dioxane ring fine-tune the molecule's shape and electronic properties, ultimately governing its biological activity.
Conformational Energy of 1,4-Dioxane
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| Chair | 0.00 | >99.99 |
| Twist-Boat | ~6-7 | <0.01 |
Potential Applications Beyond Therapeutic Agents
Utilization in Materials Science and Polymer Chemistry
The 1,4-dioxane (B91453) moiety, particularly in its lactone form (1,4-dioxan-2-one), is recognized as a valuable monomer for creating biodegradable polymers through ring-opening polymerization. tcichemicals.com These polymers have applications in the biomedical field. While 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (B1448752) itself is not a lactone, its dioxane ring suggests that related derivatives could be designed as functional monomers. The incorporation of the rigid, aromatic benzothiazole (B30560) unit into a polymer backbone could impart specific thermal, mechanical, and photophysical properties to the resulting material. nih.gov Such polymers could find use as specialty plastics or functional materials in electronics and optics.
Role as Fluorescent Probes and Imaging Agents
Benzothiazole and its derivatives are well-known for their fluorescent properties. niscpr.res.inresearchgate.net The fused aromatic system exhibits significant electronic transitions, making it a robust fluorophore. mdpi.comscirp.org These properties are harnessed to create fluorescent probes for detecting various analytes, including metal ions, anions, and biologically relevant small molecules like hydrazine (B178648) and hydrogen peroxide. nih.govrsc.orgnih.gov The mechanism often involves a change in the electronic environment of the benzothiazole core upon interaction with the target analyte, leading to a "turn-on" or "turn-off" fluorescent signal. Given this strong precedent, 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole could potentially be developed into a fluorescent probe. rsc.org The dioxane ring could be functionalized to introduce specific binding sites for target molecules, making the compound a selective sensor.
Application in Dye Chemistry (e.g., Thioflavin Analogues)
The fluorescence of benzothiazoles directly relates to their application in dye chemistry. nih.gov Thioflavin T, a well-known benzothiazole-based dye, is famous for its use in staining and identifying amyloid plaque aggregates associated with Alzheimer's disease. researchgate.net Many 2-arylbenzothiazoles are used as fluorescent pigments. researchgate.net The electronic properties, and therefore the color and fluorescence of these dyes, can be fine-tuned by altering the substituents on the benzothiazole ring system. niscpr.res.in The 1,4-dioxane group on this compound acts as a substituent that could modulate its photophysical properties, potentially yielding a novel dye with specific absorption and emission characteristics for use in textiles, staining, or as a component in advanced materials like organic light-emitting diodes (OLEDs). rsc.org
Use in Photographic and Optical Technologies
The application of benzothiazole derivatives extends to photographic and optical materials. Their ability to interact with light makes them suitable for use as photosensitizers or in other components of photographic emulsions. The rigid, electron-rich structure of the benzothiazole ring can also contribute to nonlinear optical (NLO) properties, which are crucial for technologies like optical switching and frequency conversion. While specific data for this compound is unavailable, the general class of 2-substituted benzothiazoles is explored for these advanced applications. researchgate.net
Employment as Chemical Reagents and Catalysts
Functionalized heterocyclic compounds are fundamental building blocks in organic synthesis. nih.gov The this compound molecule possesses multiple reactive sites, including the aromatic ring, the heteroatoms, and the dioxane moiety, which can be modified to synthesize more complex molecules. The nitrogen and sulfur atoms in the benzothiazole ring can also act as ligands, coordinating with metal ions to form catalysts. researchgate.net These metal complexes can be designed to catalyze a variety of organic reactions, offering enhanced selectivity and efficiency compared to traditional catalysts.
Challenges, Future Directions, and Research Outlook
Advancements in Stereoselective Synthesis of Dioxane-Substituted Benzothiazoles
A significant challenge in the synthesis of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole (B1448752) lies in controlling the stereochemistry at the C2 position of the dioxane ring, which is a chiral center. The biological activity of chiral molecules is often dependent on their specific stereoisomer. Consequently, the development of stereoselective synthetic methods is paramount for producing enantiomerically pure compounds for rigorous biological evaluation.
Future research will likely focus on asymmetric synthesis strategies. This could involve the use of chiral catalysts in the key condensation step between 2-aminothiophenol (B119425) and a chiral derivative of 1,4-dioxan-2-carbaldehyde. nih.gov Another avenue is the application of biocatalysis, where enzymes like laccases or peroxidases could be employed to catalyze the formation of the benzothiazole (B30560) ring with high stereospecificity under mild, aqueous conditions. nih.govnumberanalytics.com The synthesis of related heterocyclic structures, such as fluorinated isoxazoles bearing a dioxane acetal, demonstrates that complex manipulations involving dioxane rings are feasible and an active area of chemical research. academie-sciences.fr Overcoming the challenge of producing single enantiomers of dioxane-substituted benzothiazoles is a critical step toward understanding their structure-activity relationships (SAR) and unlocking their full therapeutic potential.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The design and optimization of novel drug candidates can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). researchgate.net For dioxane-substituted benzothiazoles, these computational tools offer a powerful approach to navigate the vast chemical space and prioritize compounds with the highest potential for success. innovareacademics.in
Table 1: Application of AI/ML in the Design of Dioxane-Substituted Benzothiazole Analogs
| AI/ML Application | Objective | Example Tools/Methods | Potential Outcome for Dioxane-Benzothiazoles |
|---|---|---|---|
| Virtual Screening | Identify promising candidates from large virtual libraries. | AutoDock, ArgusLab | Prioritization of derivatives with high predicted binding affinity to cancer targets. innovareacademics.in |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | SwissADME, admetSAR | Selection of compounds with good oral bioavailability and low predicted toxicity. ijprajournal.comnih.gov |
| 3D-QSAR Modeling | Develop predictive models for biological activity. | CoMFA, CoMSIA | Guidance on where to place substituents on the benzothiazole or dioxane rings to improve activity. benthamdirect.com |
| Generative Models | Design entirely new molecules with desired properties. | Deep Learning, GANs | Creation of novel, structurally unique dioxane-substituted benzothiazoles optimized for a specific target. |
Exploration of Novel Biological Targets and Phenotypes (In Vitro)
The broader class of benzothiazole derivatives has been shown to interact with a multitude of biological targets, making them effective against various cancer cell lines through diverse mechanisms. tandfonline.comresearchgate.net A key future direction for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole is the systematic in vitro exploration of its potential biological targets and resulting cellular phenotypes.
Based on studies of related compounds, potential targets include protein kinases, which are crucial regulators of cell signaling and are often deregulated in cancer. nih.gov Examples include cyclin-dependent kinases (CDKs), receptor tyrosine kinases like VEGFR-2, and enzymes like p56lck, which are involved in T-cell signaling. biointerfaceresearch.combenthamdirect.comnih.gov Other established targets for benzothiazoles include topoisomerases and carbonic anhydrases, the latter being particularly relevant for targeting hypoxic tumors. tandfonline.comnih.gov
In vitro screening against a panel of human cancer cell lines (e.g., breast, lung, colon) is a necessary first step to identify potential anti-proliferative activity. nih.govbohrium.comresearchgate.net Subsequent assays can then determine the cellular phenotype, such as the induction of apoptosis (programmed cell death), cell cycle arrest, or inhibition of cell migration. nih.govfrontiersin.org The anti-inflammatory and antimicrobial potential of these compounds should also be explored, given the broad bioactivity of the benzothiazole scaffold. nih.govmdpi.com
Table 2: Potential Biological Targets for Dioxane-Substituted Benzothiazoles Based on Analog Studies
| Target Class | Specific Example(s) | Associated Disease/Process | Reference(s) |
|---|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, CDK2, p56lck | Cancer Proliferation, Angiogenesis | biointerfaceresearch.combenthamdirect.comnih.govasianpubs.org |
| Topoisomerases | Topoisomerase I/II | DNA Replication, Cancer | nih.gov |
| Carbonic Anhydrases | CA IX, CA XII | Hypoxic Tumors, pH Regulation | tandfonline.comresearchgate.net |
| Microtubules | Tubulin Polymerization | Cell Division, Cancer | researchgate.net |
| DHPS Enzyme | Dihydropteroate (B1496061) Synthase | Bacterial Infections | mdpi.com |
Development of Environmentally Sustainable Synthetic Routes (Green Chemistry)
Traditional organic synthesis often relies on hazardous solvents, stoichiometric reagents, and energy-intensive conditions, which are environmentally detrimental. nih.gov A major challenge and opportunity in the development of this compound is the implementation of green chemistry principles to create sustainable synthetic pathways. airo.co.in
The development of eco-friendly protocols for benzothiazole synthesis is an active area of research. nih.govbohrium.comnih.gov Key strategies include:
Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with safer alternatives like water, ethanol, or advanced media such as ionic liquids and deep eutectic solvents (DES). airo.co.inmonash.eduresearchgate.net
Energy-Efficient Methods: Employing microwave or ultrasound irradiation to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. airo.co.injocpr.com
Catalysis: Utilizing reusable heterogeneous catalysts or biocatalysts to improve reaction efficiency and selectivity, minimizing waste and avoiding toxic metal reagents. nih.govjocpr.com
Atom Economy: Designing one-pot or tandem reactions where multiple steps are performed in a single vessel, which simplifies procedures and reduces the generation of intermediate waste. jocpr.commdpi.com
By adopting these methods, the synthesis of dioxane-substituted benzothiazoles can become more efficient, cost-effective, and environmentally responsible, aligning with the growing demand for sustainable practices in the pharmaceutical industry. numberanalytics.comnih.gov
Table 3: Comparison of Hypothetical Synthetic Routes for Benzothiazole Derivatives
| Parameter | Conventional Method | Green Chemistry Approach | Reference(s) |
|---|---|---|---|
| Solvent | Toluene, Dichloromethane | Water, Ethanol, Deep Eutectic Solvents | nih.govairo.co.inresearchgate.net |
| Catalyst | Stoichiometric acid/base | Reusable heterogeneous catalyst (e.g., SnP₂O₇) or biocatalyst | nih.gov |
| Energy Source | Conventional reflux (heating mantle) | Microwave irradiation or sonication | airo.co.injocpr.com |
| Reaction Time | Several hours | Minutes to < 1 hour | nih.govairo.co.in |
| Waste Generation | High (solvent, catalyst waste) | Low (recyclable solvent/catalyst) | airo.co.in |
| Process Efficiency (E-Factor) | Poor | Improved | airo.co.in |
Multidisciplinary Collaborations for Comprehensive Evaluation
The journey of a compound from a laboratory curiosity to a potential therapeutic agent is complex and cannot be accomplished by a single discipline. The comprehensive evaluation of this compound and its analogs will require robust, multidisciplinary collaborations. crimsonpublishers.com
This collaborative effort brings together experts from various fields:
Synthetic Organic Chemists are needed to design and execute efficient, stereoselective, and scalable synthetic routes.
Computational Chemists employ AI/ML and molecular modeling to design novel derivatives, predict their properties, and understand their interactions with biological targets, thereby guiding synthetic efforts. ijprajournal.combenthamdirect.com
Pharmacologists and Cell Biologists perform in vitro and in vivo assays to evaluate biological activity, identify novel targets, and elucidate mechanisms of action. nih.gov
Toxicologists assess the safety profile of lead compounds to ensure they are not harmful to normal cells and tissues.
Pharmaceutical Scientists work on formulating the drug for effective delivery and study its pharmacokinetic profile.
Such an integrated approach, where computational design informs chemical synthesis and biological testing provides feedback for further optimization, is the modern paradigm of drug discovery and is essential for successfully advancing promising compounds like dioxane-substituted benzothiazoles. crimsonpublishers.comresearchgate.net
Opportunities for Further Elucidation of Mechanism of Action at the Cellular Level
Assuming initial screenings show that this compound possesses interesting bioactivity, a significant opportunity lies in elucidating its precise mechanism of action at the cellular level. Understanding how a compound works is crucial for its optimization and for identifying patient populations that are most likely to respond to treatment.
For many anticancer benzothiazoles, the mechanism involves the induction of apoptosis. nih.gov Future studies on dioxane-substituted derivatives could investigate hallmarks of the apoptotic process, such as the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases—the key executioner enzymes of apoptosis. nih.govfrontiersin.org Techniques like flow cytometry can be used to analyze the cell cycle, quantifying if the compound causes arrest at a specific phase (e.g., G2/M), which is another common anticancer mechanism. nih.gov
Furthermore, identifying the specific signaling pathways modulated by the compound is a critical goal. Western blot analysis can be used to measure the expression levels of key proteins in pathways frequently implicated in cancer, such as the PI3K/Akt/mTOR and ERK signaling cascades. nih.gov Pinpointing the exact molecular interactions provides a rational basis for further drug development and for combining the agent with other therapies for synergistic effects. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole?
Methodological Answer: The compound can be synthesized via photochemical direct alkylation using benzothiazole and 1,4-dioxane under visible light irradiation (GP-3 protocol). Key parameters include:
- Reaction Conditions : 0.3 mmol benzothiazole, 1.0 mL 1,4-dioxane, 24-hour irradiation.
- Yield : 94% (white solid, m.p. 135°C).
- Characterization : ¹H NMR (CDCl₃) shows peaks at δ 8.00 (d, 1H), 7.90 (d, 1H), and 5.05 (dd, 1H) for the dioxane moiety .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer : Combine multinuclear NMR spectroscopy (¹H, ¹³C) and IR spectroscopy to validate the structure:
- ¹H NMR : Key signals include aromatic protons (δ 7.38–8.00) and dioxane protons (δ 3.66–5.05) .
- IR : Look for C=N (benzothiazole) and C-O-C (dioxane) stretches.
- Elemental Analysis : Verify calculated vs. experimental C/H/N/S content to confirm purity .
Advanced Research Questions
Q. What mechanistic insights explain the photochemical alkylation of benzothiazole with 1,4-dioxane?
Methodological Answer : The reaction likely proceeds via a radical pathway :
Initiation : Visible light excites benzothiazole, generating a thiyl radical.
Hydrogen Abstraction : The radical abstracts a hydrogen atom from 1,4-dioxane, forming a dioxanyl radical.
Coupling : Radical recombination yields the alkylated product.
- Experimental Support : High regioselectivity for the 2-position of benzothiazole is observed, consistent with radical stabilization at the sulfur atom .
Q. How can computational methods predict the reactivity of this compound?
Methodological Answer : Use density functional theory (DFT) to model:
- Electron Distribution : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Docking Studies : Compare binding affinities with biological targets (e.g., enzymes) using software like AutoDock.
- Case Study : Similar benzothiazole derivatives (e.g., antituburcular compounds) showed strong correlations between computed ΔG values and experimental IC₅₀ data .
Q. What strategies resolve contradictions in biological activity data for benzothiazole derivatives?
Methodological Answer : Address discrepancies using:
Dose-Response Curves : Confirm activity across multiple concentrations (e.g., µM to mM).
Cellular Uptake Studies : Use fluorescent analogs (e.g., Suzuki-coupled derivatives) to track intracellular localization .
Off-Target Screening : Employ proteomic assays to rule out nonspecific interactions.
- Example : Antischistosomal hits like 2-(benzylsulfonyl)-1,3-benzothiazole required validation via adult worm motility assays .
Q. How does the dioxane moiety influence the compound’s physicochemical properties?
Methodological Answer : The dioxane ring enhances:
- Solubility : Polar oxygen atoms improve aqueous solubility compared to nonfunctionalized benzothiazoles.
- Conformational Flexibility : The chair conformation of dioxane allows adaptive binding in biological systems.
- Experimental Data : LogP values for dioxane-containing analogs are typically 1–2 units lower than alkyl-substituted derivatives .
Methodological Challenges and Solutions
Q. How to optimize reaction yields for scale-up synthesis?
Methodological Answer :
- Parameter Screening : Vary light intensity, solvent volume, and substrate ratios.
- Catalyst Exploration : Test transition-metal catalysts (e.g., Ru(bpy)₃²⁺) to accelerate radical generation.
- Workflow : Monitor reactions via TLC and isolate products using column chromatography (hexane/EtOAc) .
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer :
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .
Data Reproducibility and Validation
Q. How to address inconsistencies in spectral data?
Methodological Answer :
- Standardization : Use deuterated solvents (CDCl₃) and internal standards (TMS) for NMR.
- Cross-Validation : Compare experimental IR peaks with DFT-simulated spectra (e.g., Gaussian 16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
